3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

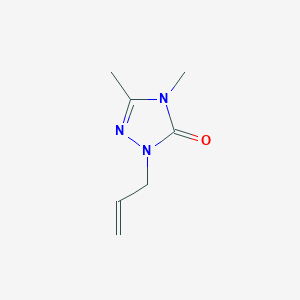

3,4-Dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a dimethyl substitution at positions 3 and 4 and an allyl (propenyl) group at position 1. The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is renowned for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . This compound’s structural uniqueness lies in the combination of electron-donating methyl groups and the reactive allyl moiety, which may modulate its physicochemical behavior and bioactivity compared to analogous derivatives.

Properties

IUPAC Name |

4,5-dimethyl-2-prop-2-enyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-5-10-7(11)9(3)6(2)8-10/h4H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZKFDOQWYGBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its biological activity based on recent research findings, including toxicity assessments, antimicrobial efficacy, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 168.16 g/mol |

| CAS Number | Not specified in sources |

Structure

The compound features a triazole ring substituted with a dimethyl group and an allyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. A study evaluating new 1,2,4-triazole derivatives found that compounds with similar structural features to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The study highlighted that these derivatives could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been documented in several studies. In one investigation, derivatives were tested for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives exhibited low toxicity and effectively reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Cytotoxicity and Antiproliferative Activity

In vitro studies have assessed the cytotoxic effects of triazole derivatives on cancer cell lines. The findings revealed that compounds similar to this compound showed varying degrees of antiproliferative activity against different cancer types. Notably, certain derivatives demonstrated IC50 values lower than those of established anticancer drugs, indicating a promising therapeutic potential .

Study 1: Evaluation of Triazole Derivatives

A comprehensive study synthesized several triazole derivatives and evaluated their biological activities. Among them, compounds with propanoic acid moieties showed significant anti-inflammatory effects and low toxicity in PBMC cultures. The most effective compounds were noted to have structural similarities to the target compound .

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of triazole derivatives against various pathogens. The results indicated that specific substitutions on the triazole ring enhanced antimicrobial efficacy. This underscores the importance of structural modifications in optimizing biological activity .

Comparison with Similar Compounds

Structural Features

The compound is compared to other triazolone derivatives (Table 1):

- Allyl vs.

Acidic Properties

The pKa of the triazolone NH group is influenced by substituents (Table 2):

| Compound | pKa (in Acetonitrile) | pKa (in Isopropyl Alcohol) |

|---|---|---|

| 3-Methyl-4-(3,4-dihydroxybenzylidenamino) | 8.2 | 9.5 |

| Target Compound (Predicted) | ~7.8–8.5* | ~9.0–9.8* |

| 1-Acetyl-3-ethyl derivative | 6.9 | 8.1 |

- Methyl Groups : Electron-donating methyl substituents likely increase pKa (weaker acidity) compared to electron-withdrawing groups (e.g., acetyl) .

- Solvent Effects : Lower pKa in polar aprotic solvents (e.g., acetonitrile) due to enhanced ion stabilization .

Antioxidant Activity :

Antimicrobial/Antitumor Activity :

- Triazolones with bulky substituents (e.g., aryl groups) exhibit higher antitumor activity (IC50 ~10–50 μM) . The target compound’s allyl group may offer moderate activity due to electrophilic reactivity.

Spectral and Computational Studies

- NMR Shifts :

- DFT Studies : The allyl group’s electron density may alter HOMO-LUMO gaps compared to acetylated derivatives, affecting redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.